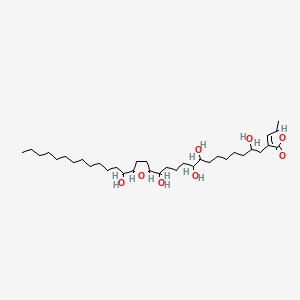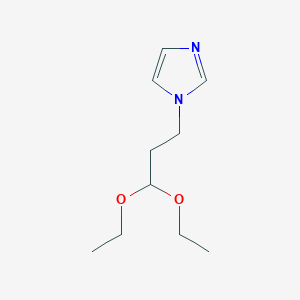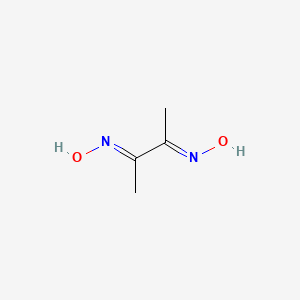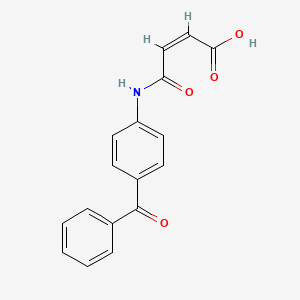![molecular formula C12H10BNO B3433197 8-Aza-9-boratricyclo[8.4.0.0,2,7]tetradeca-1(14),2,4,6,10,12-hexaen-9-ol CAS No. 17012-25-8](/img/structure/B3433197.png)
8-Aza-9-boratricyclo[8.4.0.0,2,7]tetradeca-1(14),2,4,6,10,12-hexaen-9-ol
Descripción general
Descripción
8-Aza-9-boratricyclo[8400,2,7]tetradeca-1(14),2,4,6,10,12-hexaen-9-ol is a heterocyclic compound with a unique structure that incorporates both boron and nitrogen atoms within its framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Aza-9-boratricyclo[8.4.0.0,2,7]tetradeca-1(14),2,4,6,10,12-hexaen-9-ol typically involves the reaction of boronic acids with nitrogen-containing heterocycles under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, which facilitate the formation of the boron-nitrogen bond. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
8-Aza-9-boratricyclo[8.4.0.0,2,7]tetradeca-1(14),2,4,6,10,12-hexaen-9-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or borate esters, while reduction could produce borohydrides or boranes.
Aplicaciones Científicas De Investigación
8-Aza-9-boratricyclo[8.4.0.0,2,7]tetradeca-1(14),2,4,6,10,12-hexaen-9-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 8-Aza-9-boratricyclo[8.4.0.0,2,7]tetradeca-1(14),2,4,6,10,12-hexaen-9-ol involves its interaction with specific molecular targets and pathways. The boron atom within the compound can form stable complexes with various biomolecules, potentially inhibiting or modulating their activity. This interaction can affect cellular processes such as signal transduction, enzyme activity, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- Dibenzo[c,e][1,2]azaborinin-6(5H)-ol
- 6-Hydroxy-5H-benzo[c][1,2]benzazaborinine
Uniqueness
8-Aza-9-boratricyclo[8.4.0.0,2,7]tetradeca-1(14),2,4,6,10,12-hexaen-9-ol is unique due to its specific arrangement of boron and nitrogen atoms within a tricyclic framework. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
IUPAC Name |
6-hydroxy-5H-benzo[c][1,2]benzazaborinine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BNO/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14-13/h1-8,14-15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBGYQGNFKGWAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=CC=CC=C2C3=CC=CC=C3N1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201246358 | |
| Record name | 5,6-Dihydro-6-hydroxydibenz[c,e][1,2]azaborine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201246358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17012-25-8 | |
| Record name | 5,6-Dihydro-6-hydroxydibenz[c,e][1,2]azaborine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17012-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dihydro-6-hydroxydibenz[c,e][1,2]azaborine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201246358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


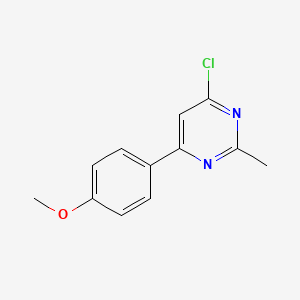
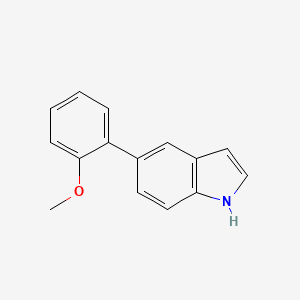
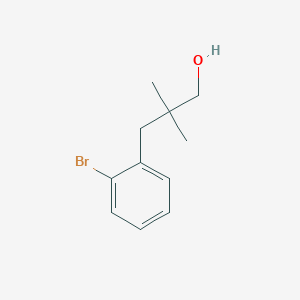
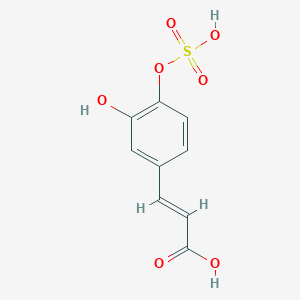
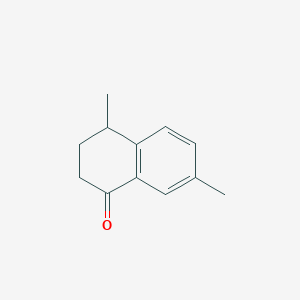
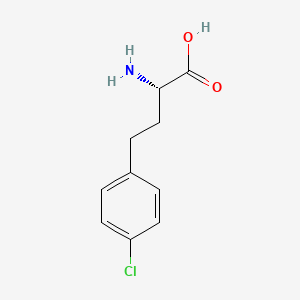
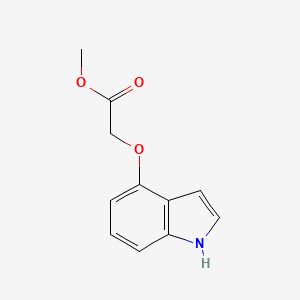
![2-chloro-5,7-dihydro-4H-spiro[1,3-benzothiazole-6,2'-[1,3]dioxolane]](/img/structure/B3433172.png)
![Ethyl 3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B3433180.png)
